3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole

PROTAC ABL Kinase Medicinal Chemistry

The compound 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole (CAS 2640979-62-8) is a complex heterocyclic small molecule with a molecular weight of 347.5 g/mol and a molecular formula of C15H17N5OS2. It features a 1,2-benzothiazole core linked via a piperazine bridge to a 1,2,4-thiadiazole moiety bearing a methoxymethyl substituent.

Molecular Formula C15H17N5OS2
Molecular Weight 347.5 g/mol
CAS No. 2640979-62-8
Cat. No. B6475034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole
CAS2640979-62-8
Molecular FormulaC15H17N5OS2
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCOCC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43
InChIInChI=1S/C15H17N5OS2/c1-21-10-13-16-15(23-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)22-18-14/h2-5H,6-10H2,1H3
InChIKeyCYRMLRYRUXFRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole (CAS 2640979-62-8)


The compound 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole (CAS 2640979-62-8) is a complex heterocyclic small molecule with a molecular weight of 347.5 g/mol and a molecular formula of C15H17N5OS2 . It features a 1,2-benzothiazole core linked via a piperazine bridge to a 1,2,4-thiadiazole moiety bearing a methoxymethyl substituent . Based on its structural features, it is classified within the chemical space of kinase-targeting ligands, specifically as a potential precursor or intermediate for proteolysis-targeting chimera (PROTAC) development [1].

Why 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a generic 'benzothiazole-piperazine' or 'thiadiazole' analog is unreliable without comparative data. The specific combination of a 1,2-benzothiazole (rather than its 1,3-isomer) with a 1,2,4-thiadiazole containing a 3-methoxymethyl group creates a unique electrostatic and steric profile . For instance, closely related PROTAC ABL binding moieties like HG-7-85-01-Decyclopropane (CAS 2444044-44-2) incorporate a thiazolopyridine core and a trifluoromethylphenyl group, yielding a significantly different molecular weight (568.61 g/mol) and binding pharmacophore . Similarly, simple benzyl-piperazine-thiadiazole analogs lack the benzothiazole moiety, which can drastically alter lipophilicity and target engagement . The following section presents the limited quantitative evidence available to guide a differentiated selection.

Quantitative Differentiation Evidence for 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole (2640979-62-8)


Molecular Weight and Formula Differentiation from Primary PROTAC ABL Moiety 3

The target compound (2640979-62-8) has a molecular weight of 347.5 g/mol and formula C15H17N5OS2 . This is significantly lower than the primary PROTAC ABL binding moiety 3, HG-7-85-01-Decyclopropane (CAS 2444044-44-2), which has a molecular weight of 568.61 g/mol and formula C28H27F3N6O2S . This difference is critical for linker design in PROTAC development.

PROTAC ABL Kinase Medicinal Chemistry

Core Heterocycle Differentiation from HG-7-85-01-Based Ligands

The target compound features a 1,2-benzothiazole core , whereas the established ABL inhibitor-based building block HG-7-85-01-Decyclopropane contains a thiazolo[5,4-b]pyridine core . This fundamental difference in the heterocyclic scaffold results in a completely distinct vector for linker attachment and potential for off-target interactions. The 1,2-benzothiazole is less common in kinase inhibitors than the 1,3-isomer, suggesting a unique selectivity profile may be achievable [1].

Kinase Inhibitor Structure-Activity Relationship PROTAC Intermediate

Functional Group Substitution: Methoxymethyl vs. Trifluoromethylphenyl

The key substituent on the thiadiazole ring of the target compound is a methoxymethyl group (-CH2OCH3) . In contrast, the potent ABL inhibitor HG-7-85-01-decyclopropane bears a 3-(trifluoromethyl)phenyl group via an amide linkage . The methoxymethyl group provides a smaller, more flexible, and electron-donating handle compared to the bulky, electron-withdrawing trifluoromethylphenyl group. Comparative logP calculations for the two building blocks are not available, but the structural divergence directly impacts linker attachment chemistry and the overall pharmacokinetic profile of the final conjugate [1].

PROTAC Linker Chemistry Physicochemical Property ABL Inhibitor

Optimal Application Scenarios for 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole in Research Procurement


Design and Synthesis of Novel ABL-Targeting PROTACs with Altered Linker Vectors

Based on its 1,2-benzothiazole core, which offers a distinct exit vector compared to the thiazolopyridine core of standard ABL inhibitors [1], this compound is suited as a warhead precursor to explore PROTACs that may recruit different E3 ligases or evade resistance mutations like the T315I gatekeeper. Its reduced molecular weight (347.5 vs. 568.61 g/mol for PROTAC ABL binding moiety 3) may facilitate the design of smaller, more drug-like conjugates .

Profiling Kinase Selectivity of a 1,2-Benzothiazole-Containing Pharmacophore

The compound can serve as a key intermediate for generating a focused library of kinase inhibitors. The 1,2-benzothiazole scaffold is underrepresented in clinical kinase inhibitors relative to its 1,3-isomer [1], making it a valuable chemotype for academic screening panels to identify novel selectivity fingerprints against panels like the Eurofins DiscoverX scanMAX, potentially yielding starting points for targets outside the ABL family.

Investigating the Impact of Methoxymethyl Substitution on PROTAC Ternary Complex Formation

The 3-methoxymethyl-1,2,4-thiadiazole group provides a distinct electronic and steric environment compared to the common trifluoromethylphenyl warheads . This compound is therefore ideal for systematic biophysical studies (e.g., SPR, NanoBRET) to quantify how this substitution alters target residence time and the kinetics of ternary complex formation and ubiquitination, directly informing the SAR at the warhead-linker interface.

Quote Request

Request a Quote for 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1,2-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.